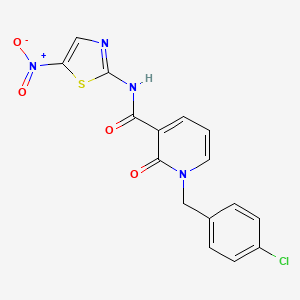
4-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butanamide, also known as CCT137690, is a chemical compound that has gained significant attention in the field of cancer research. It is a selective inhibitor of the protein kinase CHK1, which plays a crucial role in DNA damage response and cell cycle regulation.
Scientific Research Applications
Antiviral Activity
Research on derivatives similar to 4-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butanamide has shown potential antiviral activities. For instance, sulfonamide derivatives have been synthesized and tested for their anti-tobacco mosaic virus activity, indicating potential applications in the development of antiviral agents (Chen et al., 2010).
Anticancer Agents
Compounds with structural similarities have demonstrated significant anticancer activities. For example, indapamide derivatives have shown proapoptotic activity on melanoma cell lines, suggesting their potential use as anticancer agents (Yılmaz et al., 2015). Additionally, compounds substituted with sulfonamide and sulfonylurea pharmacophores exhibited promising broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2006).
Enzyme Inhibition for Alzheimer's Disease
N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were assessed for their enzyme inhibition activity against acetylcholinesterase (AChE), showing potential for the treatment of Alzheimer's disease (Rehman et al., 2018).
Drug Design and Bioactivities
Further research on sulfonyl derivatives has led to the development of compounds with significant biological activities, including carbonic anhydrase (CA) inhibitory effects. Such studies highlight the role of these compounds in designing novel therapeutic agents with potential applications in treating various diseases, including cancer and metabolic disorders (Gul et al., 2016).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S3/c18-11-3-5-12(6-4-11)27(23,24)9-1-2-16(22)21-17-20-13(10-25-17)14-7-8-15(19)26-14/h3-8,10H,1-2,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCHYBNWOCYATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

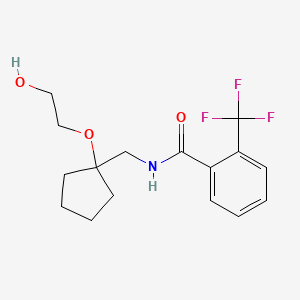
![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675973.png)
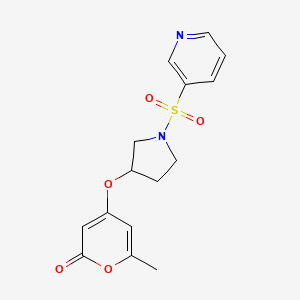

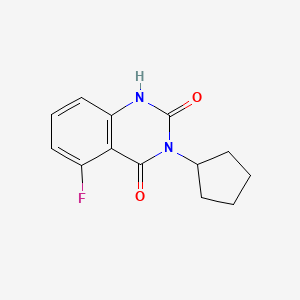
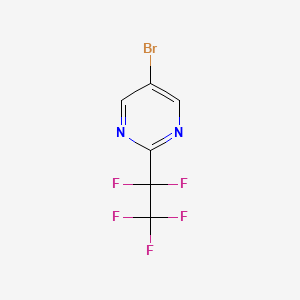
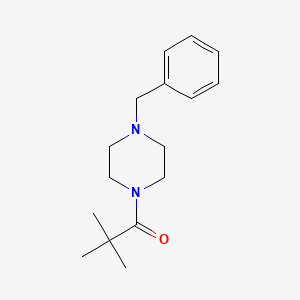
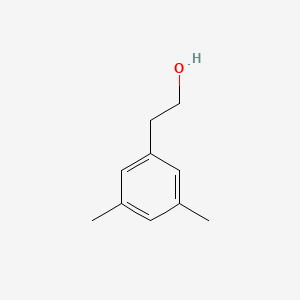
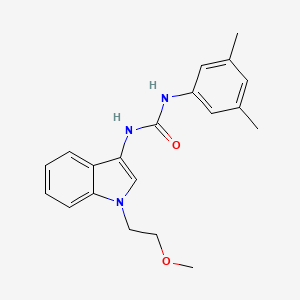
![Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate](/img/structure/B2675986.png)
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2675988.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2675990.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2675991.png)
